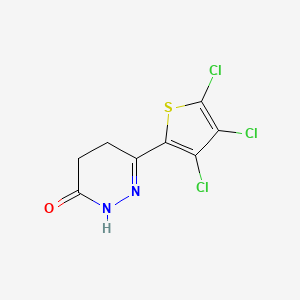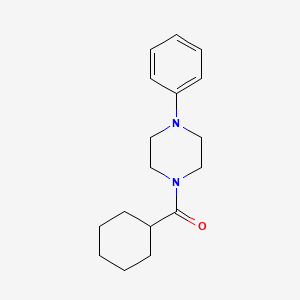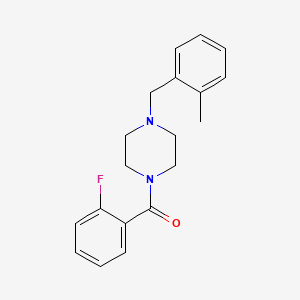
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide, also known as HPPH, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. HPPH belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
作用机制
The mechanism of action of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide involves its ability to bind to the mitochondria of cells. Mitochondria are organelles that are responsible for producing energy in cells. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide binds to the mitochondrial membrane and disrupts the electron transport chain, which leads to the production of ROS. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and disrupt the cell cycle. In normal cells, 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have minimal toxicity and does not affect cell viability or function.
实验室实验的优点和局限性
One of the advantages of using 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its ability to selectively target cancer cells. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. Another advantage is its potential use in PDT, which is a non-invasive and targeted cancer treatment.
One of the limitations of using 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness. Another limitation is its potential for off-target effects, which can lead to toxicity in normal cells.
未来方向
There are several future directions for the use of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in scientific research. One direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide involves the reaction of 4-hydroxybenzohydrazide with 1-propyl-4-piperidinone in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. After the reaction is complete, the product is purified through a series of steps, including filtration, washing, and drying. The yield of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide can vary depending on the reaction conditions and the quality of the starting materials.
科学研究应用
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is cancer research. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It works by binding to the mitochondria of cancer cells, which leads to the production of reactive oxygen species (ROS) and ultimately causes cell death.
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has also been studied for its potential use in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of a photosensitizer, such as 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide, which is activated by light. When 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide is exposed to light of a specific wavelength, it produces ROS, which can kill cancer cells. PDT with 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
属性
IUPAC Name |
4-hydroxy-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-9-18-10-7-13(8-11-18)16-17-15(20)12-3-5-14(19)6-4-12/h3-6,19H,2,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIYUVJOPLUEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)


![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)


![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)